4-Hydroxy-2-isopropylbenzaldehyde

Descripción general

Descripción

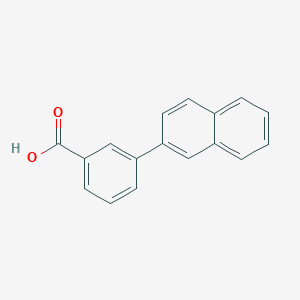

4-Hydroxy-2-isopropylbenzaldehyde (4-HIPB) is an organic compound that is used in a variety of scientific research applications. It is a derivative of benzaldehyde and is widely used as a reagent in organic synthesis. 4-HIPB is also used in the production of several pharmaceuticals and other compounds, and is gaining attention as a potential therapeutic agent for a variety of diseases.

Aplicaciones Científicas De Investigación

Tyrosinase Inhibition and Potential Antimicrobial Activity

- Tyrosinase Inhibition for Cosmetic and Pharmaceutical Applications : A synthesized compound closely related to 4-Hydroxy-2-isopropylbenzaldehyde, identified as 2-hydroxy-4-isopropylbenzaldehyde or chamaecin, demonstrated significant tyrosinase inhibitory activity. This partial inhibition suggests potential applications in cosmetic formulations aimed at treating hyperpigmentation disorders or as a pharmaceutical agent for conditions where tyrosinase activity is a concern (Nihei et al., 2004).

Catalyst in Chemical Synthesis

- Aldol Condensation Catalyst : The compound's role as a catalyst in the aldol condensation of itself with propanal has been explored. This reaction's optimization has implications in the synthesis of valuable intermediates for fragrance compounds, demonstrating the utility of functionalized materials in enhancing reaction yields and selectivity (Vrbková et al., 2015).

Antioxidant and Anti-inflammatory Properties

- Suppression of Melanin Formation : In a study on melanoma cells, 4-isopropylbenzaldehyde showed a dose-dependent decrease in melanin formation without affecting cell growth. This suggests potential antioxidant properties and a role in cosmetic applications targeting melanin synthesis (Nitoda et al., 2008).

Chemical Synthesis and Structural Analysis

- Synthesis and Characterization of Schiff Base Ligands : The compound has been involved in synthesizing Schiff base ligands and their complexes, offering insights into metal-organic frameworks and supramolecular chemistry. These ligands and their complexes have potential applications in catalysis, sensor design, and materials science (Kumar & Radhakrishnan, 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-Hydroxy-2-isopropylbenzaldehyde is tyrosinase , an enzyme integral to the biosynthesis of melanin . Tyrosinase plays a crucial role in several sectors of research, including agricultural and cosmetic research .

Mode of Action

This compound interacts with tyrosinase and partially inhibits its activity . It specifically inhibits the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) catalyzed by mushroom tyrosinase . The inhibition kinetics suggest that this compound is a mixed type inhibitor . This inhibition may be due in part to its ability to form a Schiff base with a primary amino group in the enzyme .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This results in a decrease in the production of melanin, a biopolymer produced by melanogenesis .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor . These properties could impact the compound’s bioavailability.

Result of Action

The primary result of the action of this compound is the inhibition of melanin production due to its inhibitory effect on tyrosinase . This could potentially lead to a decrease in skin pigmentation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature for optimal stability

Análisis Bioquímico

Biochemical Properties

4-Hydroxy-2-isopropylbenzaldehyde has been found to have tyrosinase inhibitory activity . It partially inhibits the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) catalyzed by mushroom tyrosinase . The inhibition kinetics analyzed by Dixon plots found that this compound is a mixed type inhibitor . This inhibition may come in part from its ability to form a Schiff base with a primary amino group in the enzyme .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a tyrosinase inhibitor . Tyrosinase is an enzyme that plays a crucial role in the production of melanin, a pigment responsible for the color of skin, hair, and eyes. By inhibiting tyrosinase, this compound can potentially influence cell function, particularly in cells that produce melanin .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the enzyme tyrosinase . It partially inhibits the oxidation of L-DOPA catalyzed by mushroom tyrosinase . This inhibition may come in part from its ability to form a Schiff base with a primary amino group in the enzyme .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Metabolic Pathways

Given its role as a tyrosinase inhibitor, it may be involved in the metabolic pathways related to melanin production .

Subcellular Localization

Given its role as a tyrosinase inhibitor, it may be localized in areas of the cell where tyrosinase is active .

Propiedades

IUPAC Name |

4-hydroxy-2-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)10-5-9(12)4-3-8(10)6-11/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAUHSFUZOOBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626569 | |

| Record name | 4-Hydroxy-2-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181035-58-5 | |

| Record name | 4-Hydroxy-2-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B67678.png)

![7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B67682.png)

![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)